molecular formula C10H12Cl2N2O B2689452 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide CAS No. 339100-93-5

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide

Cat. No.: B2689452
CAS No.: 339100-93-5
M. Wt: 247.12
InChI Key: ZTRFYWRMGIMLRY-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorinated pyridine ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloropyridine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile
  • 3-chloro-N-(2-chloropyridin-3-yl)-6-fluoro-1-benzothiophene-2-carboxamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,6-11)9(15)14-7-4-3-5-13-8(7)12/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRFYWRMGIMLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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